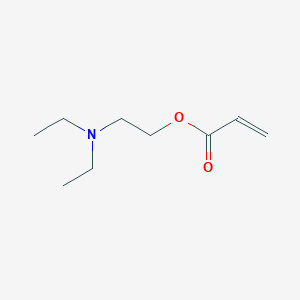

2-(Diethylamino)ethyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3118. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVBLSNVXDSMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-18-1 | |

| Record name | Poly(diethylaminoethyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4051900 | |

| Record name | 2-(Diethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [MSDSonline] | |

| Record name | 2-(Diethylamino)ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

70 °C @ 0.67 kPa (5 mm Hg) | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °F (91 °C) (open cup) | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4425 @ 20 °C/4 °C | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (AIR= 1) | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.23 [mmHg] | |

| Record name | 2-(Diethylamino)ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2426-54-2 | |

| Record name | (Diethylamino)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T0T1RP9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -60 °C | |

| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-(Diethylamino)ethyl acrylate chemical properties and structure

An In-depth Technical Guide to 2-(Diethylamino)ethyl Acrylate: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (DEAEA), along with its molecular structure. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. This document includes detailed experimental protocols for the synthesis and characterization of DEAEA, supported by visualizations to clarify its structure and analytical workflows.

Chemical Properties and Structure

This compound is a functional monomer utilized in the synthesis of polymers for various applications, including coatings, inks, and water treatment agents.[1][2] Its structure incorporates a tertiary amine, which can impart pH-responsiveness to polymers, and a reactive acrylate group that readily undergoes polymerization.[3]

Identifiers and Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The compound is typically a clear, light-yellow liquid and is often supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization.[1][4][5]

| Property | Value | Citations |

| Molecular Weight | 171.24 g/mol | [4][5][7][9] |

| Appearance | Clear light yellow liquid | [1][4] |

| Density | 0.922 g/mL at 25 °C | [1][5][10] |

| Boiling Point | 199 °C (lit.); 70 °C at 5 mmHg | [1][4][5] |

| Melting Point | < -60 °C | [1][4][7] |

| Flash Point | 73.9 °C (165.0 °F) - closed cup | [5][11] |

| Refractive Index (n₂₀/D) | 1.443 (lit.) | [1][5][10][12] |

| Vapor Pressure | 0.77 psi (0.23 mmHg) at 20 °C | [1][5][11][12] |

| Water Solubility | Insoluble | [7][13] |

| LogP | 1.057 - 1.66 | [1][8] |

| pKa (Predicted) | 9.20 ± 0.25 | [12] |

Experimental Protocols

This section details the methodologies for the synthesis and analytical characterization of this compound.

Synthesis via Transesterification

This protocol describes a general method for synthesizing this compound through the transesterification of an alkyl acrylate (e.g., ethyl acrylate) with 2-(diethylamino)ethanol, a common industrial approach.

Materials and Apparatus:

-

Ethyl acrylate

-

2-(Diethylamino)ethanol

-

Titanium (IV) butoxide (catalyst)

-

Phenothiazine (inhibitor)

-

Round-bottom flask equipped with a distillation head, condenser, and receiving flask

-

Magnetic stirrer and heating mantle

-

Vacuum source for distillation

Procedure:

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Reactor: To the round-bottom flask, add 2-(diethylamino)ethanol, a molar excess of ethyl acrylate (e.g., 1.5 equivalents), and a polymerization inhibitor like phenothiazine (e.g., 2000 ppm).

-

Catalyst Addition: Add the titanium (IV) butoxide catalyst (e.g., 1-2 mol% relative to the alcohol).

-

Reaction: Heat the mixture with stirring to a temperature that allows for the distillation of the ethanol byproduct as it forms (typically as an azeotrope with ethyl acrylate), driving the reaction to completion. This is often performed at around 85-120°C.

-

Monitoring: The reaction can be monitored by collecting the distillate and by taking aliquots from the reaction mixture for analysis by Gas Chromatography (GC) to determine the conversion of 2-(diethylamino)ethanol.

-

Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation and GC analysis), the excess ethyl acrylate is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to yield pure this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and identifying any related impurities.[8][14]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[8][14] A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 210 nm, where the acrylate chromophore absorbs.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a sample solution by dissolving a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection: Inject the sample onto the HPLC system.

-

Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparison with known standards or further analyzed by LC-MS.

Structural Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized product.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals include multiplets for the vinyl protons (CH₂=CH), a triplet for the ester methylene group (-O-CH₂-), a triplet for the amine-adjacent methylene group (-CH₂-N), a quartet for the ethyl methylene groups (-N-CH₂-), and a triplet for the ethyl methyl groups (-CH₃).

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, vinyl carbons, and the aliphatic carbons of the ethyl and aminoethyl groups.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Procedure:

-

Sample Preparation: As a liquid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) FTIR spectrometer. Place a single drop of the liquid onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. Key peaks for this compound include:

2.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and fragmentation pattern, further verifying the identity and purity of the compound.

Procedure:

-

Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., 100 µg/mL).

-

GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation from any residual solvents or impurities.

-

MS Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound.[4] The fragmentation pattern should be consistent with the structure, often showing a prominent peak from the stable diethylaminoethyl fragment.

Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to final analytical confirmation of this compound.

Caption: Workflow for the synthesis and analysis of DEAEA.

References

- 1. Separation of 2-(Diethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Integrated Analysis of an Acrylic Resin using msFineAnalysis Ver.2 | Applications Notes | JEOL Ltd. [jeol.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Enhanced impurity profile of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scielo.br [scielo.br]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. azom.com [azom.com]

The pH-Responsive Behavior of Poly(2-(Diethylamino)ethyl Acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive polymer, poly(2-(diethylamino)ethyl acrylate) (PDEAEA). We will delve into its core physicochemical properties, detail experimental protocols for its synthesis and characterization, and present its applications in drug delivery, all supported by quantitative data and visual workflows.

Core Principles: The Mechanism of pH-Responsiveness

The remarkable pH-responsive behavior of PDEAEA is rooted in the presence of tertiary amine groups in its side chains. These amine groups are weak bases and are subject to protonation and deprotonation in response to changes in the ambient pH.

At acidic pH (below the polymer's pKa), the tertiary amine groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion between the polymer chains and an increased affinity for water, resulting in the hydration and swelling of the polymer. Conversely, at basic pH (above the pKa), the amine groups are deprotonated and neutral. In this state, the polymer becomes hydrophobic, leading to a collapse of the polymer chains and a reduction in its aqueous solubility. This reversible transition between a hydrophilic, swollen state and a hydrophobic, collapsed state is the foundation of its utility in various applications, most notably in drug delivery systems designed to release their payload in the acidic microenvironments of tumors or endosomes.

The pKa of PDEAEA is a critical parameter, as it dictates the pH at which this transition occurs. The reported pKa for the analogous poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is in the range of 7.0-7.3[1]. One study reported a pKb of 6.9 for PDEAEMA, which corresponds to a pKa of approximately 7.1[2][3]. It is important to note that the specific pKa can be influenced by the polymer's molecular weight, architecture, and the ionic strength of the surrounding medium.

Quantitative Data on pH-Responsive Behavior

The pH-triggered changes in the physicochemical properties of PDEAEA and its derivatives can be quantified. The following tables summarize key data from the literature.

Table 1: Physicochemical Properties of PDEAEA and Related Polymers

| Parameter | Polymer System | Value | Reference |

| pKa | Linear PDEAEMA homopolymer | ~7.0 - 7.3 | [1] |

| pKb | PDEAEMA in a copolymer system | 6.9 | [2][3] |

| Critical pH | PDEAEM grafted onto polypropylene films | 5.6 |

Table 2: pH-Dependent Particle Size of PDEAEMA-based Nanoparticles

| pH | Polymer System | Hydrodynamic Diameter (nm) | Reference |

| 7.4 | mPEG-b-PDEAEMA-b-PMMA micelles | < 100 | [2] |

| 6.5 | mPEG-b-PDEAEMA-b-PMMA micelles | Swelling observed | [2] |

| 5.0 | mPEG-b-PDEAEMA-b-PMMA micelles | Significant swelling and disassembly | [2] |

Table 3: pH-Triggered Drug Release from PDEAEMA-based Micelles

| pH | Time (hours) | Cumulative Doxorubicin Release (%) | Reference |

| 7.4 | 12 | 10 | [2] |

| 7.4 | 96 | < 25 | [2] |

| 6.5 | 12 | 15 - 30 (depending on micelle composition) | [2] |

| 5.0 | 12 | 40 - 55 (depending on micelle composition) | [2] |

| 5.0 | 96 | > 80 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PDEAEA and its pH-responsive properties.

Synthesis of PDEAEA Homopolymer via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

-

This compound (DEAEA), inhibitor removed

-

Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

-

Initiator, e.g., 4,4′-azobis(4-cyanopentanoic acid) (ACPA) or 2,2′-azobis(isobutyronitrile) (AIBN)

-

Solvent, e.g., 1,4-dioxane or N,N-dimethylformamide (DMF)

-

Anhydrous n-hexane for precipitation

-

Schlenk flask, magnetic stirrer, heating mantle, and nitrogen/argon source

Procedure:

-

DEAEA is passed through a column of basic alumina to remove the inhibitor.

-

In a Schlenk flask, the CTA and initiator are dissolved in the chosen solvent.

-

The DEAEA monomer is added to the flask.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is backfilled with nitrogen or argon and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.

-

The polymer is purified by precipitation in a large excess of cold n-hexane.

-

The precipitated polymer is collected by filtration or centrifugation and dried under vacuum to a constant weight.

Characterization of PDEAEA

3.2.1. Molecular Weight and Polydispersity:

-

Technique: Gel Permeation Chromatography (GPC)

-

Mobile Phase: A suitable solvent such as tetrahydrofuran (THF) containing a small amount of an amine (e.g., triethylamine) to prevent polymer adsorption on the column.

-

Calibration: Polystyrene or poly(methyl methacrylate) standards.

-

Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined.

3.2.2. Chemical Structure:

-

Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The characteristic peaks corresponding to the protons of the DEAEA repeating unit are identified to confirm the polymer structure.

Determination of pH-Responsive Swelling Behavior

Materials:

-

Dried, cross-linked PDEAEA hydrogel discs of known weight.

-

Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 10.0).

-

Analytical balance.

-

Kimwipes or filter paper.

Procedure:

-

The dry weight (Wd) of each hydrogel disc is accurately measured.

-

The discs are immersed in buffer solutions of different pH values at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals, the hydrogel discs are removed from the buffer, gently blotted with a Kimwipe to remove excess surface water, and weighed (Ws).

-

The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

-

The measurements are continued until the hydrogels reach equilibrium swelling (i.e., no further weight change is observed).

In Vitro pH-Triggered Drug Release Study

Materials:

-

Drug-loaded PDEAEA nanoparticles or hydrogels.

-

Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 6.5 and 5.0).

-

Dialysis membrane with an appropriate molecular weight cut-off.

-

Shaking incubator or water bath at 37 °C.

-

UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

-

A known amount of the drug-loaded formulation is dispersed in a specific volume of buffer (e.g., pH 7.4) and placed inside a dialysis bag.

-

The dialysis bag is immersed in a larger volume of the same buffer, which serves as the release medium.

-

The setup is placed in a shaking incubator at 37 °C.

-

At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.

-

The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique.

-

The experiment is repeated using acidic buffers (e.g., pH 6.5 and 5.0) to simulate the tumor microenvironment or endosomal pH.

-

The cumulative drug release is plotted as a function of time for each pH condition.

Applications in Drug Delivery

The pH-responsive nature of PDEAEA makes it an excellent candidate for the development of "smart" drug delivery systems. These systems are designed to be stable and retain their drug cargo at physiological pH (around 7.4) but release the drug upon encountering the acidic environment of tumor tissues (pH ~6.5) or endo-lysosomal compartments (pH ~5.0-6.0). This targeted drug release can enhance the therapeutic efficacy of anticancer drugs while minimizing their side effects on healthy tissues. PDEAEA has been incorporated into various drug delivery platforms, including micelles, nanoparticles, and hydrogels, for the controlled release of chemotherapeutic agents such as doxorubicin.

Conclusion

Poly(this compound) is a versatile and promising pH-responsive polymer with significant potential in the field of drug delivery. Its ability to undergo a reversible hydrophilic-hydrophobic transition in response to pH changes allows for the intelligent design of drug carriers that can target acidic disease sites. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of PDEAEA for advanced therapeutic applications.

References

Cationic Character of Poly(2-(diethylamino)ethyl acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cationic characteristics of polymers derived from 2-(diethylamino)ethyl acrylate (DEAEA). These polymers are of significant interest in the biomedical field, particularly for drug delivery and gene therapy, owing to their unique pH-responsive behavior. This document provides a comprehensive overview of their synthesis, physicochemical properties, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Introduction to Poly(this compound) (PDEAEMA)

Poly(this compound) and its methacrylate counterpart, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are prominent members of the "smart" polymer family. Their defining feature is the presence of tertiary amine groups on the side chains, which can be protonated or deprotonated in response to changes in environmental pH.[1][2] This reversible protonation endows the polymer with a switchable cationic character, transitioning between a hydrophobic and a hydrophilic state.[2] This property is pivotal for their application in creating intelligent drug and gene delivery systems that can respond to specific physiological cues, such as the acidic microenvironment of tumors or the interior of endosomes.[3][4]

Synthesis of PDEAEMA Polymers

PDEAEMA polymers can be synthesized through various controlled radical polymerization techniques, which allow for precise control over molecular weight, architecture, and dispersity. Common methods include:

-

Atom Transfer Radical Polymerization (ATRP): A robust and widely used method for synthesizing well-defined block copolymers of PDEAEMA.[4][5]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another versatile technique that enables the synthesis of PDEAEMA with complex architectures and narrow molecular weight distributions.[6]

-

Nitroxide-Mediated Polymerization (NMP): This method has been successfully employed for the controlled polymerization of DEAE-based monomers in aqueous media.[7]

The choice of polymerization technique influences the final properties of the polymer and its suitability for specific applications. For instance, block copolymers containing PDEAEMA segments can be synthesized to form self-assembling nanostructures like micelles for drug encapsulation.[3][4]

Physicochemical Properties

The cationic character of PDEAEMA is defined by several key physicochemical parameters, which are summarized in the tables below.

Quantitative Data Summary

The following tables present a summary of the quantitative data related to the cationic properties of PDEAEMA and its derivatives, compiled from various studies.

Table 1: Acid Dissociation Constant (pKa) of PDEAEMA

| Polymer System | pKa | Measurement Technique | Reference |

| PDEAEM | ~7.3 | Not specified | [1] |

| PDEAEMA | pKb of 6.9 | Not specified | [3][4] |

Note: pKa + pKb = 14. The pKb value indicates the basicity of the amine groups.

Table 2: Zeta Potential of PDEAEMA-based Nanoparticles

| Polymer System | pH | Zeta Potential (mV) | Measurement Technique | Reference |

| PDEAEMA-based micelles | 4.5 | +25 | Dynamic Light Scattering | [3] |

| PDEAEMA-based micelles | 9.0 | 0 | Dynamic Light Scattering | [3] |

| DNA/PDMAEMA-co-PEO complexes | 5.5 | +20 (at N/P=4) | Electrophoretic Mobility | [8] |

| DNA/PDMAEMA-co-PEO complexes | 7.0 | +20 (at N/P=4) | Electrophoretic Mobility | [8] |

Table 3: Cytotoxicity of DEAE-based Polymers

| Polymer System | Cell Line | Assay | Key Finding | Reference |

| DOX-loaded mixed micelles | HepG2 | Not specified | Minimal cytotoxicity of the polymer carrier itself. | [3] |

| PDMAEMA | COS-7, OVCAR-3 | Not specified | Slightly cytotoxic, masked by DNA complexation. | [9] |

| Charge-shifting PAD copolymers | HeLa | WST-1 Assay | Higher viability compared to non-charge-shifting polymers. | [10] |

Experimental Protocols

Detailed methodologies for characterizing the cationic properties of PDEAEMA are crucial for reproducible research.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a polyelectrolyte.[11][12]

Protocol:

-

Solution Preparation: Dissolve a known amount of the PDEAEMA polymer in deionized water to a concentration of approximately 1 mg/mL.[13]

-

Acidification: Acidify the polymer solution to a low pH (e.g., pH 2-3) using a standard solution of hydrochloric acid (HCl).

-

Titration: Titrate the acidified polymer solution with a standard solution of sodium hydroxide (NaOH) of known concentration.

-

pH Monitoring: Record the pH of the solution after each incremental addition of the NaOH solution using a calibrated pH meter.[13]

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][14]

Measurement of Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size and surface charge (zeta potential) of particles in suspension.[15][16]

Protocol:

-

Sample Preparation: Prepare aqueous dispersions of the PDEAEMA-based nanoparticles at a suitable concentration (typically 0.1-1 mg/mL).[17] Adjust the pH of the dispersion to the desired value using dilute HCl or NaOH.

-

Instrumentation: Use a Zetasizer or a similar instrument equipped with an electrophoretic cell.

-

Measurement: Inject the sample into the measurement cell. The instrument applies an electric field and measures the velocity of the particles.

-

Data Analysis: The instrument's software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. Measurements are typically performed in triplicate.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[18][19][20]

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often an organic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) containing a salt (e.g., LiBr) to suppress interactions between the polymer and the column packing.[18]

-

Standard Calibration: Create a calibration curve using a series of well-defined polymer standards (e.g., polystyrene) of known molecular weights.[21]

-

Sample Preparation: Dissolve the PDEAEMA polymer in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filter the solution to remove any particulate matter.[20]

-

Injection and Separation: Inject the sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of porous gel columns.

-

Detection and Analysis: A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes from the columns. The retention time is then used to determine the molecular weight relative to the calibration standards.[18][21]

Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[23]

-

Treatment: Expose the cells to various concentrations of the PDEAEMA polymer or its formulations for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS or serum-free media) to each well.[23][25]

-

Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[23][24][25]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[23][24]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 492-590 nm.[23][24] Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

The following diagrams illustrate key concepts related to the cationic character and application of PDEAEMA polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. polysciences.com [polysciences.com]

- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Polyelectrolyte pKa from experiment and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 16. azonano.com [azonano.com]

- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. selectscience.net [selectscience.net]

- 21. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. scielo.br [scielo.br]

- 25. broadpharm.com [broadpharm.com]

A Comprehensive Technical Guide to the Synthesis and Purification of 2-(Diethylamino)ethyl Acrylate (DEAEA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 2-(Diethylamino)ethyl Acrylate (DEAEA)

This compound (DEAEA) is a functional acrylate monomer characterized by a tertiary amine group.[1] This structural feature imparts pH-responsiveness, making its polymers valuable in a range of applications, particularly in the biomedical and pharmaceutical fields.[1] Polymers derived from DEAEA are utilized in "smart" hydrogels, drug delivery vehicles that respond to physiological pH changes, and as components of functional coatings and adhesives.[1]

Key Physicochemical Properties of DEAEA:

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [2][3] |

| Molecular Weight | 171.24 g/mol | [2][3] |

| Boiling Point | 199 °C (lit.) | [4] |

| Density | 0.922 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.443 (lit.) | [4] |

Given its propensity for spontaneous polymerization, DEAEA is typically supplied with inhibitors such as monomethyl ether hydroquinone (MEHQ).[2][4] The synthesis and purification of this monomer require careful control to prevent premature polymerization and to remove impurities that could affect its performance in downstream applications.

Section 2: Synthesis Methodologies for DEAEA

The industrial synthesis of DEAEA is primarily achieved through two principal routes: direct esterification of acrylic acid and transesterification of an acrylic acid ester. The choice of method is often dictated by factors such as raw material availability, desired purity, and process economics.

Transesterification: A Dominant Industrial Approach

Transesterification is a widely employed method for producing aminoalkyl (meth)acrylates.[5] This process involves the reaction of an alkyl acrylate, typically methyl acrylate or ethyl acrylate, with 2-(diethylamino)ethanol in the presence of a catalyst.

Causality Behind Method Selection: This method is often favored due to the milder reaction conditions compared to direct esterification, which can help to minimize side reactions and polymerization. The formation of a low-boiling alcohol byproduct (methanol or ethanol) facilitates its removal, driving the equilibrium towards the product.[5]

Reaction Scheme:

Methyl Acrylate + 2-(Diethylamino)ethanol ⇌ this compound + Methanol

Catalysis: A variety of catalysts can be employed, including organotin compounds, titanates, and alkali metal carbonates or bicarbonates.[5][6][7] For instance, zirconium acetylacetonate has been shown to be an effective catalyst, leading to products with a low content of cross-linking impurities.[5] Tetraphenyl titanate and organotin catalysts have also demonstrated high yields.[6]

Experimental Protocol: Transesterification using Zirconium Acetylacetonate

This protocol is adapted from established methodologies for similar transesterification reactions.[5]

-

Reactor Setup: A reaction flask equipped with a mechanical stirrer, a distillation column with an automatic head, a thermometer, and an inert gas inlet is assembled.

-

Charging Reactants: Charge the flask with 2-(diethylamino)ethanol, a molar excess of methyl acrylate (e.g., 5-fold molar excess), and a polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl).[5]

-

Catalyst Addition: Add the zirconium acetylacetonate catalyst (0.1–5% by weight based on the total weight of reactants).[5]

-

Reaction Execution: Heat the mixture to initiate the reaction. The transesterification is typically carried out by continuously removing the methanol-methyl acrylate azeotrope at its boiling point (around 64°C) to drive the reaction forward.[5]

-

Monitoring and Completion: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC). The reaction is considered complete when the concentration of 2-(diethylamino)ethanol plateaus.

-

Post-Reaction: After completion, the excess methyl acrylate is removed by distillation.

Direct Esterification of Acrylic Acid

Direct esterification involves the reaction of acrylic acid with 2-(diethylamino)ethanol. This is an acid-catalyzed equilibrium reaction.

Causality Behind Method Selection: While potentially more direct, this method requires careful control of reaction conditions to manage the exothermic nature of the reaction and to prevent polymerization of both the acrylic acid reactant and the DEAEA product. The water produced during the reaction must be continuously removed to shift the equilibrium towards the ester.[8][9]

Reaction Scheme:

Acrylic Acid + 2-(Diethylamino)ethanol ⇌ this compound + Water

Catalysis: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.[8]

Experimental Protocol: Direct Esterification

This protocol is based on general principles of esterification of acrylic acid.[8][10]

-

Reactor Setup: A reactor equipped for azeotropic distillation (e.g., with a Dean-Stark trap) is required. A stirrer, thermometer, and inert gas purge are also necessary.

-

Charging Reactants: The reactor is charged with acrylic acid, an equimolar amount of 2-(diethylamino)ethanol, a polymerization inhibitor, and an entraining solvent (e.g., toluene or heptane).

-

Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

Reaction Execution: The mixture is heated to reflux. The water-entrainer azeotrope is collected in the Dean-Stark trap, effectively removing water from the reaction.

-

Monitoring and Completion: The reaction is monitored by quantifying the amount of water collected and by GC analysis of the reaction mixture.

-

Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium carbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.

Visualizing the Synthesis Pathways:

Caption: Primary synthesis routes for this compound.

Section 3: Purification of DEAEA Monomer

The purification of crude DEAEA is critical to remove unreacted starting materials, catalysts, byproducts, and any oligomers that may have formed. Vacuum distillation is the most common and effective method for purifying DEAEA.

Self-Validating System for Purity: The success of the purification is validated through a combination of in-process controls and final product analysis. The distillation parameters (pressure and temperature) are chosen to selectively separate DEAEA from less volatile and more volatile impurities. The purity of the collected fractions is confirmed by analytical techniques.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiver flask (or multiple flasks for collecting different fractions), a vacuum pump, and a pressure gauge.

-

Inhibitor Addition: It is crucial to add a fresh amount of a suitable polymerization inhibitor (e.g., MEHQ) to the crude DEAEA in the distillation flask to prevent polymerization at the elevated temperatures of distillation.

-

Distillation Process:

-

The system is evacuated to the desired pressure (e.g., 5-10 mmHg).

-

The distillation flask is gently heated.

-

A forerun fraction containing low-boiling impurities is collected first.

-

The main fraction containing the pure DEAEA is then collected at a stable head temperature and pressure. For DEAEA, the boiling point is approximately 70 °C at 5 mmHg.[2]

-

A high-boiling residue containing catalysts, inhibitors, and oligomers remains in the distillation flask.

-

-

Product Handling and Storage: The purified DEAEA should be collected in a container with an appropriate inhibitor. For storage, it should be kept in a cool, dark, and well-ventilated place, often refrigerated, to minimize degradation and polymerization.[11]

Visualizing the Purification Workflow:

Caption: Workflow for the purification of DEAEA via vacuum distillation.

Section 4: Quality Control and Analytical Characterization

To ensure the suitability of the synthesized DEAEA for its intended application, rigorous analytical testing is necessary.

| Analytical Technique | Parameter Measured | Typical Specification |

| Gas Chromatography (GC) | Purity, residual reactants, byproducts | > 98% |

| High-Performance Liquid Chromatography (HPLC) | Impurity profiling, especially for non-volatile impurities | To be defined based on application |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (ester C=O, C=C) | Conforms to reference spectrum |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | Conforms to expected structure |

| Karl Fischer Titration | Water content | < 0.1% |

Spontaneous polymerization is a significant concern for acrylate esters, and an assay for the impurity profile is crucial for quality control.[12]

Section 5: Safety and Handling

DEAEA is a hazardous chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][13] It may also cause an allergic skin reaction.[2][13]

-

Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] It should be stored away from heat, sparks, and open flames.[11]

References

- 1. polysciences.com [polysciences.com]

- 2. This compound | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Diethylamino)-ethyl acrylate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 95 , monomethyl ether hydroquinone 25ppm inhibitor 2426-54-2 [sigmaaldrich.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]

- 8. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. lcms.cz [lcms.cz]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and pKa of Poly(2-(Diethylamino)ethyl acrylate)

Foreword for the Modern Researcher

In the landscape of advanced drug delivery and smart materials, poly(2-(diethylamino)ethyl acrylate) (PDEAEA) and its methacrylate counterpart have carved a significant niche. Their pH-responsive nature, governed by the protonation of tertiary amine side chains, allows for the intelligent design of systems that can navigate biological environments and release therapeutic payloads in response to specific acidosis, such as that found in tumor microenvironments or endosomal compartments. This guide is crafted for researchers, scientists, and drug development professionals who seek not just data, but a foundational understanding of PDEAEA's core physicochemical properties: its solubility and its acid dissociation constant (pKa). Herein, we move beyond mere tables of values to explain the causality behind these characteristics and provide actionable, field-proven protocols for their determination. As your virtual senior application scientist, I will provide the "why" behind the "how," ensuring that the methodologies are not just followed, but understood.

The Chemical Soul of PDEAEA: Understanding its pH-Responsive Nature

Poly(this compound) is a weak polybase, a characteristic dictated by the tertiary amine group on its pendant side chain. This functionality is the engine of its "smart" behavior.

-

At Low pH (Acidic Conditions): The lone pair of electrons on the nitrogen atom of the diethylamino group readily accepts a proton (H⁺) from the acidic environment. This protonation results in a positively charged ammonium group. The electrostatic repulsion between these charged groups along the polymer backbone forces the chain into an extended, solvated conformation, rendering the polymer soluble in aqueous media.

-

At High pH (Neutral to Basic Conditions): As the concentration of protons decreases, the equilibrium shifts, leading to the deprotonation of the ammonium groups. The polymer now possesses neutral, hydrophobic diethylamino groups. The absence of electrostatic repulsion and the increased hydrophobicity cause the polymer chains to collapse into compact globules, leading to aggregation and precipitation from the aqueous solution.

This reversible transition between a soluble, charged state and an insoluble, neutral state is the cornerstone of its application in pH-triggered systems. The midpoint of this transition is critically defined by the polymer's pKa.

The pKa of PDEAEA: The "Switch" for pH-Responsiveness

The pKa of a polyelectrolyte is a measure of the acidity of its protonated form. For a polybase like PDEAEA, it is more precise to discuss the pKa of its conjugate acid (PDEAEAH⁺). This value corresponds to the pH at which 50% of the amine groups are protonated.

It is crucial to note that the pKa of a polyelectrolyte is not a single, sharp value like that of a small molecule. Instead, it is an apparent pKa (pKa,app) because the ease of protonating one group is influenced by the charge state of its neighbors. As more groups become protonated, the increasing positive charge along the backbone makes it electrostatically more difficult to protonate the next available amine group.

While extensive data for the acrylate homopolymer (PDEAEA) is less common in literature, its close structural analogue, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), has been studied more thoroughly. The pKb (the base dissociation constant) of PDEAEMA is reported to be approximately 6.9, which allows us to estimate the pKa of its conjugate acid.[1][2]

pKa + pKb = 14

Therefore, the approximate pKa for PDEAEMA is around 7.1 . Given the structural similarity, the pKa of PDEAEA is expected to be in a similar range, often cited between 7.0 and 7.3 . This value places its solubility transition conveniently near physiological pH, making it highly relevant for biomedical applications.

Factors Influencing the Apparent pKa:

-

Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between protonated groups, making it easier to protonate subsequent amines. This can lead to a shift in the apparent pKa.

-

Molecular Weight: Higher molecular weight polymers may exhibit slightly different titration behavior due to the increased density of interacting charged groups.[3]

-

Polymer Architecture: The pKa can be influenced by whether the polymer is a linear homopolymer, a block copolymer, or part of a grafted structure.

Solubility Profile of PDEAEA

The solubility of PDEAEA is dichotomous, defined by the solvent's polarity and its ability to protonate the polymer.

Aqueous Solubility: A Function of pH

As established, PDEAEA's solubility in water is entirely dependent on pH.

| Condition | Protonation State | Polymer Conformation | Aqueous Solubility |

| pH < pKa (e.g., pH < 6.5) | >50% Protonated (Cationic) | Extended, Solvated Coil | Soluble |

| pH ≈ pKa (e.g., pH 7.0-7.3) | ~50% Protonated | Transitioning | Insoluble (Cloud Point) |

| pH > pKa (e.g., pH > 7.4) | Largely Deprotonated (Neutral) | Collapsed Globule | Insoluble |

This sharp transition makes PDEAEA an excellent candidate for systems requiring release in the slightly acidic tumor microenvironment (pH ~6.5-6.8) while remaining stable in the bloodstream (pH ~7.4).[1][2]

Organic Solubility: A Matter of Polarity

In its neutral (deprotonated) state, PDEAEA is soluble in a range of common organic solvents. While specific quantitative data for the homopolymer is scarce, the solubility can be predicted using the concept of solubility parameters. For a copolymer gel of the methacrylate analogue, P(DDMA-co-DEAEMA), the calculated solubility parameter was found to be approximately 8.2 (cal/cm³)¹/² .[4][5] Solvents with similar solubility parameters are likely to be good solvents for PDEAEA.

| Solvent | Solubility Parameter (cal/cm³)¹/² | Predicted PDEAEA Solubility |

| Toluene | 8.9 | Good |

| Benzene | 9.2 | Good |

| Tetrahydrofuran (THF) | 9.1 | Good |

| Chloroform | 9.3 | Good |

| Acetone | 9.9 | Moderate |

| Ethanol | 12.7 | Poor |

| Methanol | 14.5 | Poor |

| Water | 23.4 | Insoluble (as neutral polymer) |

Note: This table serves as a predictive guide. Experimental verification is always recommended. The data suggests that moderately polar to nonpolar solvents are effective for dissolving the neutral form of PDEAEA.[4][5]

Experimental Protocols: A Practical Guide

Here, we detail the standard, self-validating protocols for determining the pKa and pH-dependent solubility of PDEAEA.

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the apparent pKa of a polyelectrolyte. It involves monitoring the pH of a polymer solution as a titrant (acid or base) is added incrementally.

Diagram of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh and dissolve PDEAEA in a known volume of 0.1 M HCl to ensure all amine groups are fully protonated. A typical concentration is 0.5-1.0 mg/mL.

-

Add an inert salt, such as NaCl, to a final concentration of 0.1 M. This maintains a constant ionic strength, which is critical for obtaining a reproducible pKa value.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4.01, 7.00, and 10.01).

-

Place the polymer solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant.

-

-

Titration Procedure:

-

Add the NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 11-12 to ensure complete deprotonation.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

To precisely identify the equivalence point (the point of inflection), calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence volume.

-

The apparent pKa is the pH value on the titration curve corresponding to the volume of NaOH that is half of the equivalence volume.

-

Protocol for Aqueous Solubility Determination via Turbidimetry (Cloud Point Titration)

This method determines the pH at which the polymer becomes insoluble, known as the cloud point. It relies on measuring the turbidity (or absorbance) of a polymer solution as the pH is changed.

Diagram of the Turbidimetry Workflow

Caption: Workflow for determining pH-dependent solubility via turbidimetry.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a stock solution of PDEAEA (e.g., 1 mg/mL) in an acidic aqueous solution (e.g., pH 4) where it is fully soluble.

-

Prepare a series of buffer solutions covering the expected transition range (e.g., from pH 5.0 to 9.0 in 0.2 pH unit increments).

-

-

Sample Preparation for Measurement:

-

In a series of cuvettes or a 96-well plate, mix the polymer stock solution with each buffer to achieve a final, constant polymer concentration across all samples.

-

-

Measurement:

-

Use a UV-Vis spectrophotometer or a plate reader capable of measuring absorbance.

-

Equilibrate the samples at a controlled temperature (e.g., 25 °C or 37 °C).

-

Measure the optical density (absorbance) or % transmittance of each sample at a wavelength where the polymer does not absorb light, typically in the visible range (e.g., 500 nm). An increase in absorbance (or decrease in transmittance) indicates scattering from insoluble polymer aggregates.

-

-

Data Analysis:

-

Plot the % Transmittance (or Absorbance) as a function of pH.

-

The resulting curve will show a sharp drop in transmittance as the pH increases past the pKa.

-

The cloud point pH (pHcp) is typically defined as the pH at which the transmittance drops to 50% of its initial value. This value is a practical measure of the polymer's solubility transition.

-

Conclusion and Field-Proven Insights

The solubility and pKa of poly(this compound) are not merely academic parameters; they are the critical design inputs for any application in the biomedical field. A thorough characterization using the robust protocols outlined in this guide is a prerequisite for success.

Senior Scientist's Pro-Tip: Always consider the end application's environment. The pKa and solubility behavior of PDEAEA in a simple saline buffer may differ from its behavior in complex biological media containing proteins and other interacting species. Therefore, while initial characterization should be performed in well-defined buffer systems, final formulation testing should aim to mimic the intended biological milieu as closely as possible. Understanding these core properties will empower you to rationally design and troubleshoot your PDEAEA-based systems, accelerating your path from concept to innovation.

References

- 1. dovepress.com [dovepress.com]

- 2. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

The Hydrolysis of 2-(Diethylamino)ethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2-(Diethylamino)ethyl acrylate (DEAEA), a tertiary amine-containing acrylate monomer. Due to the limited availability of data specifically for DEAEA, this document synthesizes information from closely related analogs, primarily 2-(dimethylamino)ethyl acrylate (DMAEA) and 2-(diethylamino)ethyl methacrylate (DEAEMA), to present a thorough understanding of its hydrolytic degradation. The principles, mechanisms, and experimental methodologies described herein are fundamentally applicable to DEAEA.

Introduction to this compound and its Hydrolysis

This compound (DEAEA) is a functional monomer utilized in the synthesis of pH-responsive polymers for various applications, including drug delivery and gene therapy. The presence of a tertiary amine and an ester group within its structure makes it susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The hydrolysis of the ester linkage in DEAEA is a critical factor in determining the stability, degradation profile, and performance of DEAEA-based materials. This process is primarily influenced by pH and temperature.

The hydrolysis of DEAEA results in the formation of acrylic acid and 2-(diethylamino)ethanol, leading to a change in the physicochemical properties of the system. This degradation is often a key design feature in applications such as controlled drug release, where the breakdown of the polymer backbone is intended to occur under specific physiological conditions.

The Hydrolysis Reaction

The hydrolysis of this compound is a chemical process that can be catalyzed by either acid or base. The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group.

Products of Hydrolysis

The primary products of DEAEA hydrolysis are:

-

Acrylic Acid: A carboxylic acid.

-

2-(Diethylamino)ethanol: An amino alcohol.

Factors Influencing Hydrolysis

The rate of DEAEA hydrolysis is significantly affected by several factors:

-

pH: The pH of the surrounding medium is the most critical factor. The hydrolysis of similar amino acrylates is highly pH-dependent, with rates varying from minutes to years.[1]

-

Base-Catalyzed Hydrolysis: At alkaline pH, the concentration of the potent nucleophile, the hydroxide ion (OH⁻), is high, leading to rapid hydrolysis.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is also accelerated. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Self-Catalyzed Hydrolysis: The tertiary amine group in DEAEA can act as an internal catalyst, a phenomenon observed in similar amino-functionalized monomers.[2]

-

-

Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction.[2]

-

Polymer Architecture: When DEAEA is incorporated into a polymer, the rate of hydrolysis can be influenced by neighboring functional groups. Anionic, neutral/hydrophilic, and cationic comonomers can affect the rates of hydrolysis.[1]

Quantitative Data on Hydrolysis

| pH | Hydrolysis Rate of PDMAEA | Half-life Range |

| Acidic (e.g., pH 0.3) | Slow to moderate | Days |

| Neutral (e.g., pH 7) | Very slow | Years |

| Alkaline (e.g., pH > 8) | Rapid | Minutes to hours |

Note: This table is based on data for PDMAEA and serves as an approximation for the expected behavior of DEAEA.

Mechanisms of Hydrolysis

The hydrolysis of DEAEA can proceed through different mechanisms depending on the pH of the solution.

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

Under alkaline conditions, the hydrolysis of esters typically follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Caption: Base-catalyzed hydrolysis of DEAEA.

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

In acidic media, the hydrolysis proceeds via the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen.

Caption: Acid-catalyzed hydrolysis of DEAEA.

Experimental Protocols

The hydrolysis of DEAEA can be monitored using various analytical techniques. ¹H NMR spectroscopy is a particularly powerful method for real-time monitoring of the reaction.

General Experimental Workflow for Hydrolysis Study

Caption: Workflow for DEAEA hydrolysis study.

Detailed Protocol for ¹H NMR Monitoring

This protocol is adapted from studies on analogous compounds.[2][3]

Materials:

-

This compound (DEAEA)

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) or sodium deuteroxide (NaOD) for pH adjustment

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of DEAEA in D₂O at a known concentration (e.g., 50 mg/mL).

-

pH Adjustment: Adjust the pH of the solution to the desired value using DCl for acidic conditions or NaOD for alkaline conditions. The pH should be measured using a pH meter calibrated for D₂O.

-

NMR Analysis:

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 25 °C or 50 °C).

-

Acquire ¹H NMR spectra at regular time intervals. The time intervals will depend on the expected rate of hydrolysis (e.g., every 15 minutes for rapid hydrolysis, or every few hours for slower reactions).

-

-

Data Processing:

-

Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic proton signals for DEAEA and its hydrolysis products, acrylic acid and 2-(diethylamino)ethanol.

-

Integrate the area of a non-overlapping peak corresponding to the reactant (DEAEA) and a non-overlapping peak corresponding to one of the products.

-

-

Calculation of Hydrolysis:

-

The percentage of hydrolysis at each time point can be calculated from the relative integrals of the reactant and product peaks.

-

Analytical Methods for Quantification

Besides ¹H NMR, other analytical techniques can be employed for the quantification of DEAEA and its hydrolysis products.

| Analytical Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify the concentrations of DEAEA, acrylic acid, and 2-(diethylamino)ethanol. A suitable column and mobile phase must be selected. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying the volatile components, particularly the residual monomer and the alcohol product. |

Conclusion

The hydrolysis of this compound is a critical consideration in the design and application of materials derived from this monomer. The rate of this degradation is highly sensitive to pH and temperature. While specific quantitative data for DEAEA remains to be fully elucidated, the extensive research on its close analogs provides a robust framework for understanding and predicting its hydrolytic behavior. The experimental protocols outlined in this guide offer a starting point for researchers to conduct detailed investigations into the hydrolysis kinetics and mechanism of DEAEA, enabling the development of more stable and effective materials for a range of scientific and biomedical applications.

References

Spectral Analysis of 2-(Diethylamino)ethyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-(Diethylamino)ethyl acrylate (DEAEA), a monomer increasingly utilized in the synthesis of polymers for biomedical and pharmaceutical applications. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and material characterization. This document details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data of DEAEA, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound (DEAEA) is a functional monomer belonging to the acrylate ester family. Its structure, featuring a tertiary amine group and a polymerizable acrylate moiety, imparts unique pH-responsive properties to polymers incorporating it. These characteristics make DEAEA-based polymers promising candidates for applications such as drug delivery systems, gene carriers, and smart hydrogels. Accurate spectral analysis is crucial to confirm the chemical identity and purity of the monomer before its use in polymerization and to characterize the resulting polymeric materials.

Molecular Structure and Spectral Correlation

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic signals in FTIR and NMR spectroscopy are the vinyl group (C=C-H), the ester carbonyl group (C=O), the carbon-oxygen single bonds (C-O), and the diethylamino group (-N(CH₂CH₃)₂).

C1 [label="H₂C=", pos="0,0.5!"]; C2 [label="CH", pos="1,0.5!"]; C3 [label="C", pos="2,0.5!"]; O1 [label="O", pos="2.5,1!"]; O2 [label="O", pos="2.5,0!"]; C4 [label="CH₂", pos="3.5,0!"]; C5 [label="CH₂", pos="4.5,0!"]; N1 [label="N", pos="5.5,0!"]; C6 [label="CH₂", pos="6.5,0.5!"]; C7 [label="CH₃", pos="7.5,0.5!"]; C8 [label="CH₂", pos="6.5,-0.5!"]; C9 [label="CH₃", pos="7.5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- O1 [style=double]; C3 -- O2; O2 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; N1 -- C8; C8 -- C9; }

Figure 1: Chemical Structure of this compound.

The following diagram illustrates the logical workflow for the spectral analysis of DEAEA, from sample preparation to data interpretation.

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Sample" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Sample" -> "FTIR_Sample" [label="Neat Liquid"]; "Sample" -> "NMR_Sample" [label="Dissolve in CDCl₃"]; }

subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "FTIR_Sample" -> "FTIR_Spectrometer" [label="ATR-FTIR"]; "NMR_Sample" -> "NMR_Spectrometer" [label="¹H & ¹³C NMR"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "FTIR_Spectrometer" -> "FTIR_Spectrum" [label="Generate Spectrum"]; "NMR_Spectrometer" -> "NMR_Spectra" [label="Generate Spectra"]; "FTIR_Spectrum" -> "FTIR_Interpretation" [label="Peak Assignment"]; "NMR_Spectra" -> "NMR_Interpretation" [label="Chemical Shift & Coupling \nConstant Analysis"]; }

subgraph "cluster_output" { label="Output"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", shape=document]; "FTIR_Interpretation" -> "Final_Report"; "NMR_Interpretation" -> "Final_Report"; } }

Figure 2: Workflow for the spectral analysis of this compound.

Data Presentation